molecular formula C9H14F2O2 B15292660 Methyl 2-(3,3-difluorocyclohexyl)acetate

Methyl 2-(3,3-difluorocyclohexyl)acetate

Cat. No.: B15292660
M. Wt: 192.20 g/mol
InChI Key: YWLCFFRIKPBNTR-UHFFFAOYSA-N
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Description

Methyl 2-(3,3-difluorocyclohexyl)acetate is an organic compound characterized by the presence of a cyclohexyl ring substituted with two fluorine atoms and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3,3-difluorocyclohexyl)acetate typically involves the reaction of 3,3-difluorocyclohexanone with methyl acetate in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common catalysts used in this reaction include acids such as methanesulfonic acid, which facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,3-difluorocyclohexyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atoms on the cyclohexyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 3,3-difluorocyclohexanone or 3,3-difluorocyclohexylcarboxylic acid.

    Reduction: Formation of 3,3-difluorocyclohexylmethanol.

    Substitution: Formation of various substituted cyclohexyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(3,3-difluorocyclohexyl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-(3,3-difluorocyclohexyl)acetate involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form strong bonds with target molecules. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl 2-(3,3-difluorocyclohexyl)acetate can be compared with other similar compounds such as:

These compounds share similar structural features but differ in their specific substituents and functional groups, leading to variations in their chemical properties and applications

Properties

IUPAC Name

methyl 2-(3,3-difluorocyclohexyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F2O2/c1-13-8(12)5-7-3-2-4-9(10,11)6-7/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLCFFRIKPBNTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCCC(C1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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